Gefitinib dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

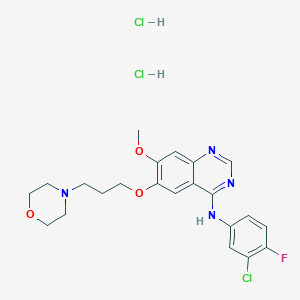

Gefitinib dihydrochloride is an orally administered chemotherapy treatment primarily used for lung and breast cancers. It acts by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in these cancer types.

Synthesis Analysis

- Gefitinib can be synthesized through a four-step process starting from 2,4-dichloro-6,7-dimethoxyquinazoline. This process avoids chromatographic purifications and employs practical reaction temperatures (0-55°C) (Taber S. Maskrey et al., 2018).

- Another synthesis method starts from methyl 3-hydroxy-4-methoxybenzoate and involves multiple steps like alkylation, nitration, reduction, and amination, yielding gefitinib with high purity (Ming Li et al., 2007).

Molecular Structure Analysis

- A study on a drug-drug molecular salt of gefitinib and furosemide showed significant conformational changes in the morpholine moiety of gefitinib due to strong hydrogen bonding interactions. The crystal structure of this combination demonstrates notable stability attributed to these interactions (Shridhar H. Thorat et al., 2015).

Chemical Reactions and Properties

- Gefitinib forms a solvated dimer in a methanol environment. The structure of this dimer, with its molecules connected via trifurcated hydrogen bonding, provides insights into the crystal lattice stabilization and interactions within the structure (Deekshi Angira et al., 2018).

Physical Properties Analysis

- The physical properties of gefitinib, such as its solubility and dissolution rate, can be influenced by its form. For example, an anhydrous salt of gefitinib shows better solubility and dissolution rate than its salt hydrate form (Shridhar H. Thorat et al., 2015).

Chemical Properties Analysis

- Interaction studies of gefitinib with human serum albumin indicate moderate binding affinity, with both hydrophobic interactions and hydrogen bonds stabilizing the complex. This interaction offers significant protection to the protein against thermal destabilization (Md. Zahirul Kabir et al., 2016).

Scientific Research Applications

Targeted Delivery Systems

- Redox-Responsive Hyaluronic Acid-Functionalized Graphene Oxide Nanosheets for Cancer Drug Delivery

- Researchers developed a novel delivery system using graphene oxide nanosheets functionalized with hyaluronic acid for the targeted delivery of Gefitinib in lung cancer treatment. This approach enhances physiological stability and improves the bioavailability of Gefitinib, showing promise in treating lung cancer more effectively (Liu et al., 2018).

Molecular Pathways and Resistance Mechanisms

- Gefitinib-Sensitizing EGFR Mutations Activate Anti-Apoptotic Pathways

- Gefitinib targets the epidermal growth factor receptor (EGFR) and is particularly effective in non-small cell lung cancers with activating mutations within the EGFR kinase domain. This study found that such mutations selectively activate cell survival pathways, making cancer cells more sensitive to Gefitinib (Sordella et al., 2004).

Gefitinib in Combination Therapies

- Evaluation of Gefitinib for Treatment of Refractory Solid Tumors and CNS Malignancies in Pediatric Patients

- This clinical study evaluated the use of Gefitinib in children with refractory solid tumors and central nervous system malignancies. The findings highlighted its potential as a treatment option in pediatric oncology, especially when used in combination with other agents (Freeman et al., 2006).

Drug Resistance and Metabolism

- MiR-128 Reverses Gefitinib Resistance in Lung Cancer Stem Cells

- A study showed that microRNA-128 can enhance the sensitivity of lung cancer stem cells to Gefitinib. This highlights the potential of targeting microRNA pathways to overcome drug resistance in cancer treatment (Jiang et al., 2016).

Brain Penetration and Efficacy

- Distribution of Gefitinib to the Brain Is Limited by Active Efflux

- Research indicates that the brain distribution of Gefitinib is restricted by P-glycoprotein and Breast Cancer Resistance Protein-mediated efflux. This finding is significant for therapies targeting brain tumors, as concurrent administration of an inhibitor can enhance Gefitinib's delivery and efficacy (Agarwal et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

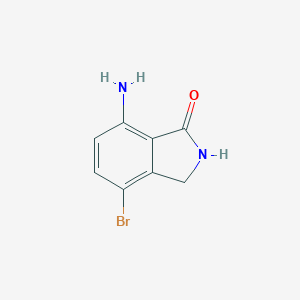

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.2ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAYARNLYSPHOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl3FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gefitinib dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)

![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)

![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)

![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)

![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)